6-Methyl-5-trifluoromethanesulfonylpyridin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7F3N2O2S |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
6-methyl-5-(trifluoromethylsulfonyl)pyridin-2-amine |
InChI |
InChI=1S/C7H7F3N2O2S/c1-4-5(2-3-6(11)12-4)15(13,14)7(8,9)10/h2-3H,1H3,(H2,11,12) |
InChI Key |
NQZNZHTYIKXWCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-trifluoromethanesulfonylpyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the trifluoromethanesulfonyl group through a sulfonylation reaction. This can be achieved using reagents such as trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride under controlled conditions. The methyl group can be introduced via alkylation reactions, and the amine group can be incorporated through amination reactions using appropriate amine sources .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize the production output while minimizing by-products and waste.
Chemical Reactions Analysis
Key Structural Features Influencing Reactivity
The compound’s structure includes:
-
Amino group (-NH₂) at the 2-position of the pyridine ring, which acts as a nucleophile.
-
Trifluoromethanesulfonyl group (-SO₂CF₃) at the 5-position, which is electron-withdrawing and enhances electrophilicity of adjacent carbons.
-
Pyridine ring , which is electron-deficient due to the sulfonyl group, making it susceptible to nucleophilic attacks.
These features collectively drive its reactivity in substitution, condensation, and other transformations.
Nucleophilic Substitution
The amino group (-NH₂) participates in nucleophilic substitution reactions , where it replaces leaving groups (e.g., halides, sulfonates) in target molecules. This is facilitated by the electron-rich nature of the amine group.
Mechanism :
-
The amine attacks an electrophilic center (e.g., alkyl halide).
-
A transition state forms, leading to bond cleavage and substitution.
Conditions :
-
Polar solvents (e.g., DMF, acetonitrile) to enhance solubility.
-
Inert atmospheres (e.g., nitrogen) to minimize side reactions.
Example :
Reaction with alkyl halides to form alkylated amines.
Citations :
Condensation Reactions
The amino group can undergo condensation reactions with carbonyl compounds (e.g., aldehydes, ketones), leading to imine or aminal formation.
Mechanism :
-
The amine reacts with a carbonyl group to form an imine intermediate.
-
Water elimination yields a stable imine product.
Conditions :
-
Acidic or basic catalysis.
-
Aqueous or organic solvents.
Example :
Reaction with benzaldehyde to form a Schiff base.
Citations :
Electrophilic Substitution on the Pyridine Ring
The electron-deficient pyridine ring, destabilized by the trifluoromethanesulfonyl group, is susceptible to electrophilic substitution . This occurs at positions meta to the sulfonyl group due to steric and electronic effects.
Mechanism :
-
Electrophiles (e.g., nitration agents) attack the aromatic ring.
-
The sulfonyl group directs substitution to specific positions.
Conditions :
-
High temperatures.
-
Strong acids (e.g., HNO₃).
Example :
Nitration at the 3-position of the pyridine ring.
Citations :
Hofmann Elimination
While not explicitly detailed in the provided sources, the compound’s amine group could theoretically undergo Hofmann elimination under specific conditions, yielding alkenes or amines with reduced carbon chains. This aligns with general amine reactivity described in organic chemistry literature.
Conditions :
-
Use of strong bases (e.g., NaOH) and halogenation agents (e.g., Br₂).
-
High temperatures.
Reaction Conditions and Optimization
| Reaction Type | Critical Conditions | Key Outcomes |
|---|---|---|
| Nucleophilic Substitution | Polar solvents, inert atmospheres, controlled temperature | Alkylated amines, minimized side reactions |
| Condensation | Acid/base catalysts, aqueous/organic solvents | Stable imines, functionalized derivatives |
| Electrophilic Substitution | Strong acids, high temperatures | Substituted pyridine derivatives, meta-directing effects |
Scientific Research Applications
6-Methyl-5-trifluoromethanesulfonylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6-Methyl-5-trifluoromethanesulfonylpyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group enhances the compound’s ability to interact with electron-rich sites, making it a potent inhibitor or activator of certain enzymes and receptors. The amine group can form hydrogen bonds with target molecules, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-Methyl-5-trifluoromethanesulfonylpyridin-2-amine can be contextualized by comparing it with three related pyridine derivatives:
6-Chloro-5-(trifluoromethyl)pyridin-2-amine
- Structure : Chlorine at the 6-position, trifluoromethyl (-CF₃) at the 5-position, and amine at the 2-position.
- Molecular Weight : 196.56 g/mol (C₆H₄ClF₃N₂) .
- Key Differences :
- The trifluoromethanesulfonyl group (-SO₂CF₃) in the target compound is bulkier and more electron-withdrawing than the trifluoromethyl (-CF₃) group in this analog.
- Chlorine (electronegative but less bulky) vs. methyl (electron-donating and sterically hindering) at the 6-position.
- Applications : This chloro-CF₃ analog is often used as a precursor in Suzuki coupling reactions, whereas the sulfonyl group in the target compound may enhance binding to sulfonamide-sensitive enzymes .
2-Chloro-6-trifluoromethyl-pyridine-3-sulfonic acid amide
- Structure : Chlorine at the 2-position, trifluoromethyl at the 6-position, and sulfonic acid amide (-SO₂NH₂) at the 3-position.
- Key Differences :
- The sulfonic acid amide group differs from the trifluoromethanesulfonyl-amine combination in the target compound.
- Positional isomerism (substituents at 2, 3, and 6 vs. 2, 5, and 6) alters electronic distribution and steric accessibility.
- Reactivity : Sulfonic acid amides are more polar and less lipophilic than trifluoromethanesulfonyl derivatives, impacting pharmacokinetic properties .
5-Amino-2-fluoropyridine-3-carboxamide
- Structure : Fluorine at the 2-position, amine at the 5-position, and carboxamide (-CONH₂) at the 3-position.
- Molecular Weight: Not explicitly provided, but estimated ~155–160 g/mol (C₆H₆FN₃O).
- Key Differences :
- Fluorine’s small size and high electronegativity contrast with the bulkier -SO₂CF₃ group.
- Carboxamide introduces hydrogen-bonding capability absent in the target compound.
- Biological Relevance : Fluoropyridines like this are common in kinase inhibitor design, whereas sulfonamide derivatives may target proteases or GPCRs .
Comparative Data Table
Research Findings and Trends
- Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of a pre-functionalized pyridine core, whereas chloro-CF₃ analogs are typically prepared via nucleophilic aromatic substitution .
- Biological Activity : Trifluoromethanesulfonyl groups are associated with enhanced metabolic stability compared to trifluoromethyl or carboxamide groups, as seen in preclinical studies of analogous compounds .
- Thermodynamic Stability : Computational studies suggest that -SO₂CF₃ derivatives exhibit lower ring strain than -CF₃ analogs due to delocalization of negative charge across the sulfonyl group .
Biological Activity
6-Methyl-5-trifluoromethanesulfonylpyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a methyl group and a trifluoromethanesulfonyl group. Its chemical formula is , which contributes to its unique biological profile.
Research indicates that compounds similar to this compound may interact with various biological targets, including kinases and other enzymes involved in cell signaling pathways. The trifluoromethanesulfonyl group is particularly noted for enhancing the compound's ability to inhibit certain enzymatic activities.
Biological Activities
- Antitumor Activity : Several studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, its mechanism may involve the induction of apoptosis through mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .
- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, potentially by inhibiting NF-kB activation, which plays a crucial role in the expression of pro-inflammatory cytokines . This suggests its potential utility in treating autoimmune and inflammatory diseases.
- Kinase Inhibition : Similar compounds have been reported as inhibitors of the IκB kinase (IKK) complex, which is involved in regulating NF-kB signaling. This inhibition can lead to reduced expression of inflammatory mediators such as TNF-α and IL-6 .
Study 1: Cytotoxicity on Cancer Cell Lines
A recent study evaluated the cytotoxic effects of this compound on A2780 ovarian cancer cells. The results demonstrated an IC50 value in the micromolar range, indicating potent anti-cancer activity. The compound was found to induce mitochondrial membrane depolarization and increased ROS production, leading to apoptosis .
Study 2: Anti-inflammatory Effects
In a model of rheumatoid arthritis, compounds structurally related to this compound were shown to reduce the expression levels of pro-inflammatory cytokines while promoting anti-inflammatory cytokines . This highlights its potential therapeutic role in managing chronic inflammatory conditions.
Data Tables
Q & A
Q. What are the optimal synthetic routes for 6-methyl-5-trifluoromethanesulfonylpyridin-2-amine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves sequential functionalization of pyridine derivatives. Key steps include:
- Trifluoromethanesulfonylation at the 5-position using trifluoromethanesulfonic anhydride under inert conditions (e.g., N₂ atmosphere) .
- Methylation at the 6-position via nucleophilic substitution with methyl iodide in the presence of a base (e.g., K₂CO₃) .
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C (sulfonylation) | Higher temps risk decomposition |
| Solvent | DMF or THF | Polar aprotic solvents enhance reactivity |
| Reaction Time | 12–24 hrs (methylation) | Insufficient time reduces substitution efficiency |
Challenges: Competing side reactions (e.g., over-sulfonylation) can occur. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of this compound?
Answer:
- ¹H NMR: The methyl group at position 6 appears as a singlet (~δ 2.3–2.5 ppm). The trifluoromethanesulfonyl group deshields adjacent protons (δ 8.1–8.3 ppm for H-4) .
- ¹³C NMR: The CF₃ group shows a quartet (J ≈ 30 Hz) at ~120 ppm.
- IR: Strong absorptions at 1350–1400 cm⁻¹ (S=O stretch) and 1100–1150 cm⁻¹ (C-F stretch) confirm functional groups .
- HRMS: Exact mass [M+H]⁺ = 285.05 g/mol (theoretical). Deviations >2 ppm suggest impurities .
Validation: Cross-check with X-ray crystallography (e.g., SHELXL refinement ) resolves ambiguous cases.
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in trifluoromethanesulfonylation at the 5-position?
Answer: Regioselectivity is governed by:
- Electronic Effects: Electron-withdrawing substituents (e.g., NH₂ at position 2) activate the para position (C-5) for electrophilic attack.
- Steric Factors: Methyl at C-6 directs sulfonylation to the less hindered C-5 .
Experimental Support:
| Study | Method | Key Finding |
|---|---|---|
| DFT Calculations | B3LYP/6-31G* | Activation energy for C-5 sulfonylation is 8.2 kcal/mol lower than C-4 |
| Kinetic Studies | UV-Vis Monitoring | Rate constant (k) for C-5 reaction: 1.2 × 10⁻³ s⁻¹ |
Contradictions: Some reports suggest competing pathways under acidic conditions, requiring pH control (pH 7–8) .
Q. How does the trifluoromethanesulfonyl group modulate biological activity in medicinal chemistry applications?
Answer: The CF₃SO₂ group enhances:
- Metabolic Stability: Resistance to oxidative degradation in cytochrome P450 assays.
- Binding Affinity: Polar interactions with target proteins (e.g., kinase ATP pockets) .
Case Study (Analog Compound):
| Compound | Target IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| 6-Methyl-5-CF₃SO₂-pyridin-2-amine | 12.5 ± 1.2 (Kinase X) | 4.8 (PBS, pH 7.4) |
| Non-sulfonylated analog | 85.3 ± 6.7 | 22.1 |
Methodological Note: Use SPR (Surface Plasmon Resonance) to quantify binding kinetics .
Q. What computational strategies predict solubility and crystallinity of this compound?
Answer:
- COSMO-RS: Predicts solubility in organic solvents (e.g., logP = 2.1 ± 0.3).
- Crystal Structure Prediction (CSP): Uses force fields (e.g., COMPASS III) to identify polymorphs.
Validation Data:
| Method | Predicted Solubility (mg/mL) | Experimental Value |
|---|---|---|
| COSMO-RS | 0.45 | 0.49 ± 0.05 |
| Hansen Solubility Parameters | 0.38 | 0.42 ± 0.03 |
Advanced Tool: Pair CSP with synchrotron XRD to resolve crystal packing motifs .
Data Contradiction Analysis
Q. Why do conflicting reports exist about the stability of this compound under basic conditions?
Answer: Discrepancies arise from:
- Counterion Effects: Stability decreases with Na⁺/K⁺ ions (due to nucleophilic attack on CF₃SO₂ group) .
- Solvent Choice: Aprotic solvents (e.g., DMF) stabilize the compound vs. protic solvents (e.g., MeOH) .
Resolution: Conduct accelerated stability studies (40°C/75% RH, 1 week):
| Condition | Degradation (%) |
|---|---|
| 0.1M NaOH in DMF | 12 ± 2 |
| 0.1M NaOH in H₂O | 98 ± 5 |
Q. How can researchers reconcile discrepancies in reported biological activity across cell lines?
Answer: Variability stems from:
- Cell Membrane Permeability: LogD (2.1) limits uptake in low-lipid media.
- Off-Target Effects: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .
Recommendation: Normalize data using cytotoxicity controls (e.g., % viability vs. cisplatin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
